

Cyclo(L-Trp-L-Trp): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cyclo(L-Trp-L-Trp)

Cat. No.: B1669415

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CAS Number: 20829-55-4

Abstract

Cyclo(L-Trp-L-Trp), a cyclic dipeptide with the CAS number 20829-55-4, has emerged as a molecule of significant interest in the fields of drug discovery and biotechnology. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a focus on its antimicrobial and cytotoxic potential. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative data. Furthermore, this guide elucidates the potential mechanisms of action, including its likely interaction with key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of **Cyclo(L-Trp-L-Trp)**.

Introduction

Cyclo(L-Trp-L-Trp), also known as (3S,6S)-bis(1H-indol-3-ylmethyl)-2,5-piperazinedione, is a naturally occurring or synthetic cyclic dipeptide composed of two L-tryptophan residues. Its rigid diketopiperazine scaffold and the presence of two indole moieties contribute to its diverse biological activities. This compound has garnered attention for its broad-spectrum antibacterial and antifungal properties. Moreover, its prenylated derivatives have demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on **Cyclo(L-Trp-L-Trp)**, providing a technical resource for the scientific community.

Physicochemical Properties

Cyclo(L-Trp-L-Trp) is typically a light yellow powder. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	20829-55-4	
Molecular Formula	C ₂₂ H ₂₀ N ₄ O ₂	
Molecular Weight	372.4 g/mol	
Appearance	Light yellow powder	
Purity	≥98%	
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL	
UV Absorption (λ _{max})	221, 281, 291 nm	
Storage Temperature	0-8°C	
SMILES	O=C(--INVALID-LINK--N3)N--INVALID-LINK--C3=O	
InChI	InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1	

Synthesis and Characterization

The synthesis of **Cyclo(L-Trp-L-Trp)** can be achieved through a multi-step process involving the formation of a linear dipeptide followed by intramolecular cyclization. The following protocol

is adapted from established methods for the synthesis of similar cyclic dipeptides.

Experimental Protocol: Synthesis of Cyclo(L-Trp-L-Trp)

Step 1: Linear Dipeptide Synthesis (Amide Bond Formation)

- To a stirred solution of N α -Boc-L-tryptophan (1.05 eq), L-tryptophan methyl ester (1.0 eq.), and HOBt (3.6 eq.) in anhydrous DMF at 0°C, add DIPEA (4.8 eq.) followed by HBTU (1.2 eq.).
- Stir the reaction mixture under a nitrogen atmosphere for 1.5 hours.
- Add ethyl acetate to the reaction mixture and wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the protected linear dipeptide, which can be used in the next step without further purification.

Step 2: Boc Deprotection

- Dissolve the protected dipeptide from Step 1 in a 1:1 mixture of TFA and CH₂Cl₂.
- Stir the solution at room temperature for 2 hours.
- Remove the solvent in vacuo to yield the deprotected linear dipeptide as a TFA salt.

Step 3: Cyclization (Diketopiperazine Formation)

- Dissolve the deprotected dipeptide TFA salt in methanol (approximately 0.25 M).
- Cool the solution to 0°C and add ammonium hydroxide (28-30% in H₂O) dropwise.
- Stir the reaction mixture at room temperature for 24 hours.
- Concentrate the mixture in vacuo and purify the crude product by reversed-phase column chromatography using a water/methanol gradient to afford **Cyclo(L-Trp-L-Trp)**.

Step 4: Characterization

- Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).
- The expected mass for $[\text{M}+\text{H}]^+$ should be approximately 373.1608.

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Biological Activities and Quantitative Data

Cyclo(L-Trp-L-Trp) and its derivatives exhibit a range of biological activities, most notably antimicrobial and cytotoxic effects.

Antimicrobial Activity

Cyclo(L-Trp-L-Trp) has demonstrated broad-spectrum activity against various bacteria and fungi, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) against a panel of microorganisms are summarized below.

Microorganism	Type	MIC ($\mu\text{g/mL}$)	Reference
Acinetobacter baumannii (MDR)	Gram-negative	12.5 - 25	
Bacillus subtilis	Gram-positive	12.5 - 50	
Micrococcus luteus	Gram-positive	12.5 - 50	
Staphylococcus aureus	Gram-positive	12.5 - 50	
Saccharomyces cerevisiae	Fungus	12.5 - 50	
Aspergillus niger	Fungus	12.5 - 50	
Candida albicans	Fungus	12.5 - 50	

Cytotoxic Activity

While **Cyclo(L-Trp-L-Trp)** itself shows moderate cytotoxicity, its prenylated derivatives exhibit significantly enhanced activity against various human cancer cell lines.

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
Cyclo-L-7-dimethylallyl-Trp-Gly	HeLa	Cervical Cancer	>100	
HepG2	Liver Cancer	83.5		
A549	Lung Cancer	>100		
MCF-7	Breast Cancer	>100		
Cyclo-L-7-dimethylallyl-Trp-L-Ala	HeLa	Cervical Cancer	82.3	
HepG2	Liver Cancer	75.1		
A549	Lung Cancer	89.4		
MCF-7	Breast Cancer	95.2		
Cyclo-L-7-dimethylallyl-Trp-L-Trp	HeLa	Cervical Cancer	73.8	
HepG2	Liver Cancer	69.5		
A549	Lung Cancer	80.1		
MCF-7	Breast Cancer	88.4		

Experimental Protocols for Biological Assays

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

- Prepare a stock solution of **Cyclo(L-Trp-L-Trp)** in DMSO.
- In a 96-well microplate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (microbes in broth without the compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Cytotoxicity Assay (MTT Assay)

- Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Treat the cells with various concentrations of **Cyclo(L-Trp-L-Trp)** or its derivatives for 48-72 hours.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Mechanisms of Action and Signaling Pathways

The biological activities of **Cyclo(L-Trp-L-Trp)** are believed to stem from its interaction with multiple cellular targets and pathways.

Antimicrobial Mechanism

The antimicrobial action of tryptophan-containing peptides is often attributed to their ability to disrupt the integrity of microbial cell membranes. The amphipathic nature of these molecules, with the hydrophobic indole rings of tryptophan and the hydrophilic peptide backbone, allows them to insert into and permeabilize the lipid bilayer of bacterial and fungal cell membranes. This leads to leakage of cellular contents and ultimately cell death.

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Cytotoxicity and Potential Signaling Pathways

The cytotoxic effects of tryptophan-containing compounds, particularly against cancer cells, may be mediated through the induction of apoptosis. Given that **Cyclo(L-Trp-L-Trp)** is composed of tryptophan, it is plausible that its metabolism intersects with the kynurenine pathway, a major route of tryptophan degradation. Certain metabolites of the kynurenine pathway are known to be pro-apoptotic.

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Furthermore, studies on structurally similar cyclic dipeptides suggest a potential role in modulating inflammatory signaling pathways. For instance, Cyclo(L-Pro-L-Trp) has been shown to inhibit the MAPK and NF-κB signaling pathways. It is conceivable that **Cyclo(L-Trp-L-Trp)** may exert some of its biological effects through similar mechanisms.

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Applications and Future Perspectives

Cyclo(L-Trp-L-Trp) presents a versatile scaffold for the development of new therapeutic agents. Its intrinsic antimicrobial activity makes it a candidate for the development of novel antibiotics to combat drug-resistant infections. The enhanced cytotoxicity of its prenylated derivatives suggests that this core structure could be exploited for the design of new anticancer drugs.

Furthermore, given its composition of the essential amino acid tryptophan, **Cyclo(L-Trp-L-Trp)** may have applications in neuroscience and as a modulator of the gut-brain axis. Future research should focus on elucidating the precise molecular targets and mechanisms of action of **Cyclo(L-Trp-L-Trp)** and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing its biological activities and developing potent and selective drug candidates.

Conclusion

Cyclo(L-Trp-L-Trp) is a cyclic dipeptide with significant and diverse biological activities. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological effects, supported by detailed experimental protocols and quantitative data. The potential mechanisms of action, including membrane disruption for antimicrobial effects and modulation of key signaling pathways for cytotoxicity, have been discussed. **Cyclo(L-Trp-L-Trp)** and its derivatives represent a promising class of molecules for further investigation in the development of new pharmaceuticals.

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